(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid

Catalog No.
S13602237
CAS No.
M.F
C12H23NO3S
M. Wt
261.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-...

Product Name

(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanethioic S-acid

Molecular Formula

C12H23NO3S

Molecular Weight

261.38 g/mol

InChI

InChI=1S/C12H23NO3S/c1-5-6-9(7-8-10(14)17)13-11(15)16-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)(H,14,17)/t9-/m1/s1

InChI Key

TVOLCHXRKYYFET-SECBINFHSA-N

Canonical SMILES

CCCC(CCC(=O)S)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@H](CCC(=O)S)NC(=O)OC(C)(C)C

(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid is a compound characterized by the presence of a tert-butoxycarbonyl protecting group on the amino group of a heptanoic acid derivative. This compound features a heptane backbone with a thiol group and is used primarily in organic synthesis and medicinal chemistry due to its unique structural properties. The molecular formula for this compound is C12H23NO4SC_{12}H_{23}NO_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The reactivity of (R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid can be attributed to its functional groups. The thiol group can undergo oxidation to form disulfides, while the carboxylic acid moiety can participate in esterification reactions. Additionally, the tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the release of the free amine for further reactions.

Example Reactions:

  • Deprotection Reaction:
     R 4 tert Butoxycarbonyl amino heptanethioic O acid+HCl R 4 aminoheptanethioic O acid+tert butanol\text{ R 4 tert Butoxycarbonyl amino heptanethioic O acid}+\text{HCl}\rightarrow \text{ R 4 aminoheptanethioic O acid}+\text{tert butanol}
  • Esterification:
     R 4 tert Butoxycarbonyl amino heptanethioic O acid+R OH R 4 tert Butoxycarbonyl amino heptanethioate R +H2O\text{ R 4 tert Butoxycarbonyl amino heptanethioic O acid}+\text{R OH}\rightarrow \text{ R 4 tert Butoxycarbonyl amino heptanethioate R }+\text{H}_2\text{O}

The synthesis of (R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid typically involves several steps:

  • Formation of Heptanoic Acid Derivative: Starting from heptanoic acid, the carboxylic acid group can be activated for further reactions.
  • Amine Protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the tert-butoxycarbonyl derivative.
  • Thiol Introduction: The thiol group can be introduced through nucleophilic substitution or reduction reactions.

General Reaction Scheme:

Heptanoic Acid+Boc Cl+Base R 4 tert Butoxycarbonyl amino heptanoic acid\text{Heptanoic Acid}+\text{Boc Cl}+\text{Base}\rightarrow \text{ R 4 tert Butoxycarbonyl amino heptanoic acid}

Several compounds share structural similarities with (R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acid, including:

  • 7-((tert-Butoxycarbonyl)amino)heptanoic acid (CAS No. 60142-89-4)
  • (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid (CAS No. 31202-69-4)
  • (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS No. 486460-00-8)

Comparison Table:

Compound NameCAS NumberUnique Features
(R)-4-((tert-Butoxycarbonyl)amino)heptanethioic O-acidN/AContains a thiol group
7-((tert-Butoxycarbonyl)amino)heptanoic acid60142-89-4Similar backbone without thiol
(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid31202-69-4Shorter carbon chain
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid486460-00-8Contains trifluorophenyl substituent

This comparison highlights how (R)-4-((tert-butoxycarbonyl)amino)heptanethioic O-acid stands out due to its thiol functionality and specific carbon chain length, which may confer unique properties relevant to its applications in chemistry and biology.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.13986477 g/mol

Monoisotopic Mass

261.13986477 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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